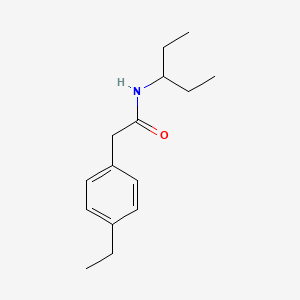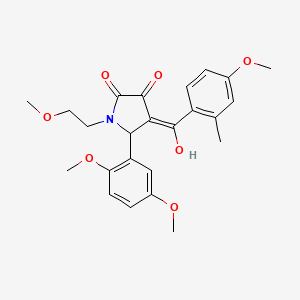![molecular formula C19H23N3O3 B5442760 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5442760.png)
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist that has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide exerts its effects by selectively activating cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines such as IL-10. In addition, it has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific targeting of immune cells. It has also been shown to have low toxicity and good pharmacokinetic properties. However, it is important to note that the effects of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide may vary depending on the disease model and the route of administration.
Future Directions
There are several future directions for the study of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, it may have potential as an adjunct therapy for cancer treatment. Further studies are needed to fully understand the therapeutic potential of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide and its underlying mechanisms of action.
Conclusion:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by selectively activating CB2 receptors, resulting in analgesic and anti-inflammatory effects. While there are limitations to its use in lab experiments, it has several advantages and shows promise for future therapeutic applications. Further research is needed to fully understand its potential and to develop effective treatments.
Synthesis Methods
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is synthesized by reacting 3-(acetylamino)butyric acid with 2-(2-methylphenoxy)nicotinyl chloride in the presence of a base. The resulting product is then acetylated to obtain 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide.
Scientific Research Applications
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-acetamido-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-7-4-5-9-17(13)25-19-16(8-6-10-20-19)12-21-18(24)11-14(2)22-15(3)23/h4-10,14H,11-12H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMQFICHGFRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC(C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-acetyl-3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5442691.png)
![N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5442694.png)
![N-(2,6-dimethylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5442701.png)

![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5442710.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5442728.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5442729.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyridin-2-amine](/img/structure/B5442733.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442754.png)
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B5442756.png)
![5-chloro-N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5442758.png)
